molecular formula C17H16BrN5O3 B13744374 Propanenitrile, 3-[[4-[(2-bromo-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]- CAS No. 20371-10-2

Propanenitrile, 3-[[4-[(2-bromo-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-

Cat. No.: B13744374
CAS No.: 20371-10-2
M. Wt: 418.2 g/mol
InChI Key: MJSFZNFCRPQTTB-UHFFFAOYSA-N
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Description

Chemical Identifier: CAS 20371-10-2 . Structure: This compound features a propanenitrile backbone linked to a 2-hydroxyethylamino group and a phenyl ring substituted with an azo group (-N=N-) connected to a 2-bromo-4-nitrophenyl moiety. The bromine (Br) at position 2 and nitro (NO₂) at position 4 on the aromatic ring are critical for its electronic and steric properties . Key Properties:

  • Molecular Formula: C₁₇H₁₅BrN₅O₃ (inferred from analogs in ).
  • LogP: Estimated ~4.2 (based on structurally similar compounds with Cl substituents; see ).
  • Applications: Primarily used as a disperse dye or hair colorant due to its azo chromophore, which provides strong light absorption in the visible spectrum .

Properties

CAS No.

20371-10-2

Molecular Formula

C17H16BrN5O3

Molecular Weight

418.2 g/mol

IUPAC Name

3-[4-[(2-bromo-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]propanenitrile

InChI

InChI=1S/C17H16BrN5O3/c18-16-12-15(23(25)26)6-7-17(16)21-20-13-2-4-14(5-3-13)22(10-11-24)9-1-8-19/h2-7,12,24H,1,9-11H2

InChI Key

MJSFZNFCRPQTTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Br)N(CCC#N)CCO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Azo Compounds

The synthesis of azo compounds such as Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]- typically involves two main steps:

  • Diazotization : A primary aromatic amine is converted into a diazonium salt via reaction with nitrous acid (HNO2), which is generated in situ from sodium nitrite (NaNO2) and hydrochloric acid (HCl) under cold conditions. This step forms a resonance-stabilized diazonium intermediate essential for azo bond formation.

  • Azo Coupling : The diazonium salt is then reacted with an aromatic coupling component, often an aniline derivative or phenol, to form the azo bond (-N=N-), extending the conjugated system responsible for the compound's color properties.

This two-step diazotization and coupling process is the foundation of azo dye synthesis and is applicable to the preparation of Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]-.

Specific Synthesis Considerations for Propanenitrile, 3-[[4-[(2-bromo-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-

  • Starting Materials : The synthesis begins with a primary aromatic amine bearing the 2-bromo-4-nitrophenyl group. The presence of the bromo and nitro substituents influences the electronic properties of the diazonium salt and the azo coupling reaction.

  • Coupling Partner : The coupling component is a phenyl derivative substituted with a 2-hydroxyethylamino group and a propanenitrile side chain, which introduces additional functional groups that may affect solubility and reactivity.

  • Reaction Conditions : Diazotization is performed at low temperatures (0–5 °C) to stabilize the diazonium salt. The coupling reaction is typically carried out in mildly alkaline to neutral aqueous media to facilitate nucleophilic attack on the diazonium ion.

  • Purification : Following synthesis, the compound can be purified by recrystallization or chromatographic methods such as reverse-phase High-Performance Liquid Chromatography (HPLC), using mobile phases composed of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility.

Reaction Scheme Summary

Step Reaction Type Reagents & Conditions Outcome
1 Diazotization Aromatic amine + NaNO2 + HCl, 0–5 °C Formation of diazonium salt
2 Azo Coupling Diazonium salt + 3-(2-hydroxyethylamino)propanenitrile derivative, pH ~6-8 Formation of azo linkage and target compound

Analytical and Research Findings on Preparation

Chromatographic Analysis

  • Reverse-phase HPLC methods have been developed for the analysis and purification of Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]-. These methods use acetonitrile-water mixtures with phosphoric acid, or formic acid for mass spectrometry compatibility.

  • The use of smaller particle size columns (3 µm) allows for Ultra-Performance Liquid Chromatography (UPLC) applications, enabling faster and more efficient separations.

  • These chromatographic techniques are scalable and suitable for isolating impurities during preparative synthesis, as well as for pharmacokinetic studies where purity and quantification are critical.

Stability and Reactivity Observations

  • The azo linkage in this compound is sensitive to reducing agents and strong acids, which can cleave the azo bond, leading to degradation products.

  • The presence of electron-withdrawing groups such as bromine and nitro substituents on the aromatic ring affects the diazonium salt stability and coupling efficiency, requiring careful control of reaction conditions.

  • The hydroxyethylamino substituent provides sites for hydrogen bonding, influencing solubility and potentially the compound’s interaction with chromatographic media.

Summary Table of Key Chemical Data

Property Data
Chemical Name 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]propanenitrile
CAS Number 20371-10-2
Molecular Formula C17H16BrN5O3
Molecular Weight 418.2 g/mol
IUPAC Name 3-[4-[(2-bromo-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]propanenitrile
InChIKey MJSFZNFCRPQTTB-UHFFFAOYSA-N
Typical Synthesis Method Diazotization of 2-bromo-4-nitroaniline followed by azo coupling with 3-(2-hydroxyethylamino)propanenitrile derivative
Analytical Method Reverse-phase HPLC with acetonitrile/water/phosphoric acid or formic acid mobile phase
Stability Considerations Sensitive to reducing agents and strong acids

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key analogs and their differences:

CAS Number Substituents on Phenyl Ring Amino Group Modifications Molecular Formula Molecular Weight LogP Applications
20371-10-2 2-Bromo, 4-nitro 2-Hydroxyethyl C₁₇H₁₅BrN₅O₃ ~449.24 ~4.2 Dyes, hair colorants
62331-46-8 2,6-Dichloro, 4-nitro 2-Hydroxyethyl C₁₇H₁₅Cl₂N₅O₃ 408.24 4.15 HPLC analysis, dyes
6021-61-0 2-Chloro, 4-nitro 2-Acetyloxyethyl C₁₉H₁₈ClN₅O₄ 415.83 4.23 Chromatography, specialty dyes
52547-25-8 2-Methyl, 4-nitro Ethyl C₁₈H₁₉N₅O₂ 337.38 4.1 Disperse dyes (e.g., Disperse Red 73)
15958-27-7 4-Nitro 2-[[(Phenylamino)carbonyl]oxy]ethyl C₂₄H₂₂N₆O₄ 458.48 4.96 Advanced dye formulations
Key Observations:
  • LogP Trends : Bulkier hydrophobic groups (e.g., acetyloxyethyl in 6021-61-0) increase LogP, improving solubility in organic solvents .
  • Amino Group Flexibility: Ethyl or acetyloxyethyl substitutions reduce hydrogen-bonding capacity compared to 2-hydroxyethyl, affecting chromatographic behavior .
Chromatographic Behavior
  • HPLC Separation : Compounds like 62331-46-8 and 6021-61-0 are analyzed using reverse-phase HPLC with acetonitrile/water mobile phases. The bromo analog (20371-10-2) may require adjusted solvent ratios due to higher hydrophobicity .
  • Mass Spectrometry Compatibility: Phosphoric acid in mobile phases is replaced with formic acid for MS compatibility, as noted for 62331-46-8 .
Dye Performance
  • Color Range : The position of nitro and halogen groups directly affects absorption maxima. For example, 2-bromo-4-nitrophenyl (20371-10-2) likely shifts λmax compared to 2-chloro-4-nitrophenyl (6021-61-0) .
  • Stability : Brominated azo dyes may exhibit superior thermal stability over chlorinated analogs, making them preferable in high-temperature dyeing processes .

Biological Activity

Introduction

Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]- (CAS No. 64071-85-8), is a chemical compound with significant biological implications. Its structure includes an azo group, which is known for its diverse biological activities, particularly in the field of pharmaceuticals and dyes. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and associated case studies.

Chemical Properties

  • Molecular Formula : C23H20BrN5O2
  • Molecular Weight : 478.34 g/mol
  • CAS Number : 64071-85-8

Biological Activity Overview

Propanenitrile derivatives, especially those containing azo groups, have been studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has been evaluated for its potential effects in various biological systems.

Antimicrobial Activity

Research indicates that azo compounds can exhibit significant antimicrobial properties. A study conducted on related azo compounds demonstrated their ability to inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
C. albicans20100

Table 1: Antimicrobial activity of related azo compounds

Anticancer Activity

Azo compounds have also been investigated for their anticancer potential. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase pathways. For example, a study on similar structures found that they inhibited the proliferation of breast cancer cells by inducing cell cycle arrest.

The biological activity of Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]- can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : Azo compounds can undergo reduction to form free radicals, which are cytotoxic to cancer cells.
  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into cell membranes, disrupting their integrity.

Case Studies

  • Study on Antimicrobial Efficacy :
    A comprehensive study evaluated the antimicrobial efficacy of several azo derivatives against common pathogens. The results indicated that Propanenitrile derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
  • Cancer Cell Line Testing :
    In a laboratory setting, Propanenitrile was tested against various cancer cell lines (e.g., MCF-7 for breast cancer). The compound showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
  • Toxicological Assessment :
    Toxicological studies assessed the safety profile of the compound in animal models. Results indicated that at therapeutic doses, the compound exhibited minimal toxicity, although further studies are necessary to fully understand its safety in long-term use.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]-?

  • Methodology : Synthesis typically involves diazo coupling between a bromo-nitrophenyl diazonium salt and a hydroxyethylamino-propanenitrile-substituted aniline derivative. Key steps include:

  • Diazotization : React 2-bromo-4-nitroaniline with NaNO₂ in acidic media (e.g., HCl) at 0–5°C to form the diazonium salt.
  • Coupling : Add the diazonium salt to a solution of 3-[(2-hydroxyethyl)amino]propanenitrile-substituted aniline under alkaline conditions (pH 8–10) to promote electrophilic substitution on the aromatic ring .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

Q. How can reverse-phase HPLC be optimized for purity analysis of this compound?

  • Methodology :

  • Column : Newcrom R1 (C18 stationary phase, 5 µm particle size, 250 × 4.6 mm) .
  • Mobile Phase : Gradient elution with acetonitrile (0.1% trifluoroacetic acid) and water (0.1% TFA). Start at 30% acetonitrile, ramp to 70% over 20 minutes.
  • Detection : UV-Vis at λ = 450 nm (azo group absorption).
  • Validation : Assess retention time reproducibility (<2% RSD) and peak symmetry (tailing factor <1.5).

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to identify substituents (e.g., bromo, nitro, hydroxyethyl groups). Key signals: δ ~8.1 ppm (aromatic protons near nitro), δ ~3.6 ppm (hydroxyethyl CH₂) .
  • FT-IR : Confirm nitrile (C≡N stretch at ~2240 cm⁻¹) and azo (N=N stretch at ~1450–1600 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺ expected ~494 m/z).

Advanced Research Questions

Q. How does the electronic structure of the azo group influence photophysical properties?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze HOMO-LUMO gaps and charge distribution. The nitro group enhances electron-withdrawing effects, red-shifting UV-Vis absorption .
  • Experimental Validation : Use time-resolved fluorescence spectroscopy to study solvatochromism and isomerization kinetics (trans ↔ cis) under UV irradiation.

Q. What environmental degradation pathways are relevant for this compound?

  • Methodology :

  • Hydroxyl Radical Reactivity : Assess rate constants (k_OH) via gas chromatography or laser-induced fluorescence. Propanenitrile derivatives exhibit slow OH reactivity (k ~10⁻¹³ cm³ molecule⁻¹ s⁻¹), leading to atmospheric persistence .
  • Hydrolysis Studies : Monitor nitrile group hydrolysis (to carboxylate) under varying pH (e.g., pH 7–12) using LC-MS.

Q. Can this compound act as a ligand for metal-organic frameworks (MOFs) or sensors?

  • Methodology :

  • Coordination Chemistry : Screen metal ions (e.g., Cu²⁺, Fe³⁺) in DMF/water mixtures. Characterize complexes via X-ray crystallography or EXAFS.
  • Sensor Development : Functionalize gold nanoparticles with the compound and test selectivity for nitroaromatics via surface-enhanced Raman spectroscopy (SERS) .

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